
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, a methyl group at the 6th position, and a phenyl group at the 1st position of the pyrimidine ring The compound also contains two keto groups at the 2nd and 4th positions, making it a dione
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with urea and brominated to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of catalysts and optimized reaction conditions to minimize by-products and improve the overall purity of the compound.
化学反应分析
Types of Reactions: 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto groups can be reduced to hydroxyl groups, or the compound can be oxidized to form more complex derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione or 5-thio-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
Oxidation and Reduction Products: Hydroxylated derivatives or more oxidized forms of the compound.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various chemical products.
作用机制
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA synthesis and repair.
相似化合物的比较
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine: Lacks the dione functionality.
3-Ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom.
5-Bromo-3-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group.
Uniqueness: The presence of both the bromine atom and the dione functionality in 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione makes it unique compared to its similar compounds
属性
CAS 编号 |
32000-74-1 |
|---|---|
分子式 |
C13H13BrN2O2 |
分子量 |
309.16 g/mol |
IUPAC 名称 |
5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI 键 |
ATBLAURXPMNBLB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
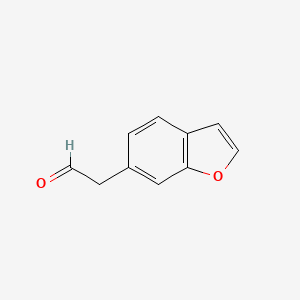
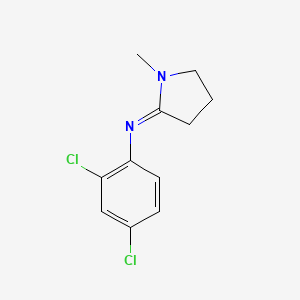
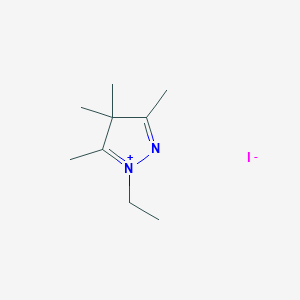

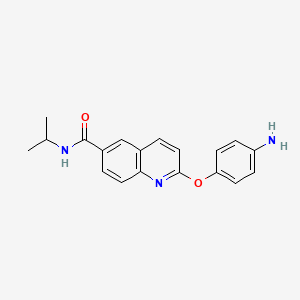
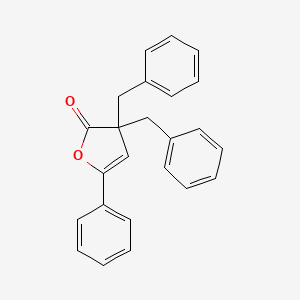
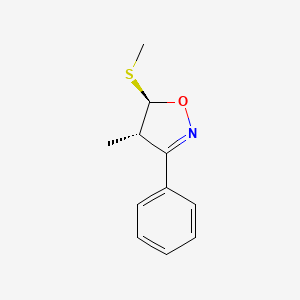





![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
